Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(4-methylphenyl)-
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Overview
Description
Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(4-methylphenyl)- is an organic compound with a complex structure that includes both methoxyphenoxy and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(4-methylphenyl)- typically involves the reaction of 2-(2-methoxyphenoxy)ethylamine with 4-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(4-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(4-methylphenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-methoxyphenyl)-: Similar structure but lacks the 4-methylphenyl group.
Acetamide, N-(2-methylphenyl)-: Similar structure but lacks the 2-(2-methoxyphenoxy)ethyl group.
Acetamide, N-(2-hydroxyphenyl)-: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(4-methylphenyl)- is unique due to the presence of both methoxyphenoxy and methylphenyl groups, which confer distinct chemical properties and potential applications. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
61293-90-1 |
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Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C18H21NO3/c1-14-8-10-16(11-9-14)19(15(2)20)12-13-22-18-7-5-4-6-17(18)21-3/h4-11H,12-13H2,1-3H3 |
InChI Key |
BQAFPLXXNQXJFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCOC2=CC=CC=C2OC)C(=O)C |
Origin of Product |
United States |
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